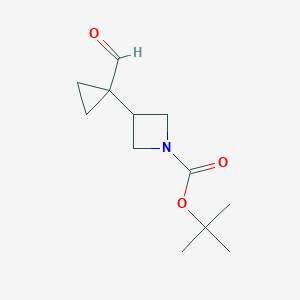

tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate is a bicyclic organic compound featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring and a 1-formylcyclopropyl substituent. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.29 g/mol, and it is registered under CAS 1071079-73-6 . The Boc group enhances solubility and stability, while the formylcyclopropyl moiety provides a reactive aldehyde site for further functionalization. This compound is primarily utilized as a versatile building block in pharmaceutical synthesis, particularly for constructing nitrogen-containing heterocycles in drug discovery pipelines .

Properties

IUPAC Name |

tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9(7-13)12(8-14)4-5-12/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCWKYXRFPXGDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2(CC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Formylcyclopropyl Group: The formylcyclopropyl group can be introduced via a formylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the formyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Chemistry: tert-Butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its azetidine ring is a common motif in pharmaceuticals due to its bioactivity and stability .

Industry: The compound finds applications in the development of new materials and agrochemicals. Its reactivity and structural features make it suitable for creating specialized compounds with desired properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. The azetidine ring can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The formyl group can undergo further chemical modifications, enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl azetidine carboxylate scaffold is widely modified to tune reactivity, stability, and biological activity. Below is a detailed comparison with key analogs:

Substituent Variations on the Azetidine Ring

Notes:

- The aminocyclopropyl analog (CAS 199.27*) may have a typographical error in the CAS field .

- Fluorinated derivatives (e.g., fluoromethyl) are valued for improving pharmacokinetic properties .

Functional Group Reactivity

- Formyl Group : The aldehyde in this compound enables Schiff base formation or reductive amination, making it ideal for bioconjugation .

- Amino Group: The 1-aminocyclopropyl analog (CAS 199.27) is reactive in peptide bond formation but requires protection to avoid side reactions .

- Fluorinated Groups : Fluoromethyl substitution (CAS 1228581-12-1) introduces electronegativity, enhancing resistance to oxidative metabolism in drug candidates .

- Ester/Ketone Groups : The 2-oxoethyl (CAS 152537-04-7) and isopropoxy ester (1d, 73% yield) derivatives are pivotal in ester hydrolysis or nucleophilic additions .

Purity and Commercial Availability

- Most compounds, including the formylcyclopropyl variant, are available at ≥95% purity from suppliers like Enamine and PharmaBlock .

- Trifluoroacetic acid (TFA) salts of aminopropyl derivatives (e.g., CAS 115509-13-2) are common for improved solubility .

Key Research Findings

- Drug Discovery : Fluorinated tert-butyl azetidines (e.g., CAS 1228581-12-1) are prioritized in CNS drug development due to blood-brain barrier penetration .

- Synthetic Utility : The formyl group in this compound facilitates rapid diversification, as demonstrated in kinase inhibitor synthesis .

- Stability : Boc-protected azetidines exhibit superior shelf-life compared to their unprotected counterparts, critical for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.